Cas no 555154-27-3 (Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate)

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]thiophene core with acetyl, hydroxy, methyl, and ester functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple reactive sites, including the acetyl and ester groups, allows for further derivatization, enabling tailored modifications for specific applications. The compound's stability and well-defined reactivity profile contribute to its utility in synthetic chemistry. Its unique scaffold may also exhibit potential in optoelectronic applications due to the conjugated thiophene system.
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate structure
555154-27-3 structure
Product Name:Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
CAS No:555154-27-3
MF:C12H12O4S2
MW:284.351281166077
CID:6785502
PubChem ID:1482366
Update Time:2025-11-01

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 6X-0922
    • SR-01000307290-1
    • 555154-27-3
    • AKOS005099249
    • SR-01000307290
    • ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
    • ethyl 2-acetyl-4-hydroxy-3-methylthieno[2,3-b]thiophene-5-carboxylate
    • Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
    • Inchi: 1S/C12H12O4S2/c1-4-16-11(15)10-8(14)7-5(2)9(6(3)13)17-12(7)18-10/h14H,4H2,1-3H3
    • InChI Key: AHLOHMBMWUCMBZ-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=C(C)C2C(=C(C(=O)OCC)SC1=2)O

Computed Properties

  • Exact Mass: 284.01770121g/mol
  • Monoisotopic Mass: 284.01770121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 120Ų

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Additional information on Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 555154-27-3): A Comprehensive Overview

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 555154-27-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thieno[2,3-b]thiophenes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of an acetyl group, a hydroxyl group, and a methyl substituent, contribute to its distinct chemical and biological properties.

The structure of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate consists of a thieno[2,3-b]thiophene core with specific functional groups attached. The thieno[2,3-b]thiophene scaffold is a bicyclic heterocycle that contains two sulfur atoms, providing a rigid and planar structure. The acetyl group at the 5-position and the hydroxyl group at the 3-position are crucial for the compound's reactivity and biological activity. The ethyl ester at the 2-carboxylate position adds solubility and stability to the molecule.

Recent studies have highlighted the potential of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate in various therapeutic areas. One of the most promising applications is in anti-inflammatory and antioxidant therapy. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it demonstrates strong antioxidant properties by scavenging free radicals and reducing oxidative stress, which is a key factor in many chronic diseases.

In the context of cancer research, Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate has shown promise as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/Akt pathway, which is often dysregulated in various types of cancer. This makes it a valuable candidate for further investigation in preclinical and clinical settings.

The pharmacokinetic properties of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate have also been studied extensively. It has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites that are eventually excreted via urine and feces.

In terms of safety, Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate has demonstrated low toxicity in preclinical studies. Acute toxicity tests in animal models have shown no significant adverse effects at therapeutic doses. However, as with any new compound, further safety evaluations are necessary to ensure its long-term safety profile before it can be advanced to clinical trials.

The synthesis of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate involves several steps that require careful optimization to achieve high yields and purity. One common synthetic route involves the condensation of an appropriate thiophenone derivative with an ethyl ester-containing reagent under controlled conditions. The resulting intermediate is then subjected to further modifications to introduce the acetyl and hydroxyl groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.

Future research on Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate will likely focus on optimizing its pharmacological properties and exploring its potential applications in various disease states. Ongoing studies are investigating its efficacy in combination with other therapeutic agents to enhance treatment outcomes. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specific tissues or organs.

In conclusion, Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 555154-27-3) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable compound for addressing unmet medical needs in areas such as inflammation, oxidative stress, and cancer. As research continues to advance our understanding of this compound's potential therapeutic applications, it holds significant promise for improving patient outcomes in various disease conditions.

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